N-(4-bromo-3,5-difluorophenyl)acetamide
Description
Significance of Halogenated Arylacetamides in Contemporary Organic Synthesis and Materials Science Research
Halogenated organic compounds are fundamental in modern organic synthesis. rsc.org The introduction of halogens into an organic molecule can significantly alter its physical, chemical, and biological properties. rsc.org Halogenated arylacetamides, in particular, serve as versatile intermediates and building blocks. The carbon-halogen bond provides a reactive site for various cross-coupling reactions (like Suzuki, Heck, and Sonogashira couplings), which are powerful methods for constructing complex molecular architectures. nih.gov These reactions are cornerstones in the synthesis of pharmaceuticals, agrochemicals, and functional materials. rsc.orgnih.gov
In materials science, the presence of halogens can influence properties such as liquid crystallinity, luminescence, and the formation of self-healing polymers. guidechem.com Halogen bonding, a non-covalent interaction involving a halogen atom, is increasingly utilized as a tool in crystal engineering and the design of supramolecular functional materials. guidechem.com The specific arrangement of halogens on the aromatic ring of an arylacetamide can direct the self-assembly of molecules into ordered structures with desirable electronic or optical properties.
Overview of Brominated and Fluorinated Organic Compounds: A Strategic Perspective in Chemical Design
The strategic incorporation of bromine and fluorine atoms is a key tactic in modern chemical design, particularly in medicinal chemistry and materials science. Each halogen imparts distinct properties to a molecule.
Brominated Compounds: Bromine is utilized for its moderate electronegativity and its utility as a leaving group in synthetic reactions. wikipedia.org Organobromine compounds are crucial intermediates in the synthesis of many pharmaceuticals and agrochemicals. youtube.com The bromine atom can increase the lipophilicity of a compound, potentially enhancing its ability to cross biological membranes. Furthermore, brominated compounds have found significant application as flame retardants, in water treatment, and historically in photography. youtube.com
Fluorinated Compounds: Fluorine, the most electronegative element, forms a very strong bond with carbon. wikipedia.org The introduction of fluorine or fluorine-containing groups can have profound effects on a molecule's properties. In medicinal chemistry, fluorination is a common strategy to enhance metabolic stability (by blocking sites of oxidation), increase binding affinity to biological targets, and modulate the acidity or basicity of nearby functional groups. nih.gov These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. In materials science, fluorination can enhance thermal stability and influence the electronic properties of organic materials. nih.gov The combination of both bromine and fluorine in a single molecule, as seen in N-(4-bromo-3,5-difluorophenyl)acetamide, offers a multifunctional platform for both synthetic manipulation and property tuning.
Specific Research Gaps and Motivations for In-depth Studies on this compound
Despite the established importance of its constituent chemical motifs, this compound itself remains largely uncharacterized in scientific literature. A comprehensive search reveals its availability from chemical suppliers but a significant lack of dedicated studies on its synthesis, reactivity, and potential applications. This represents a clear research gap.
The primary motivation for in-depth studies stems from its potential as a versatile chemical intermediate. The presence of three halogen atoms on the phenyl ring offers multiple sites for selective functionalization through various synthetic methodologies.
Key areas for future research include:
Selective Cross-Coupling Reactions: Investigating the differential reactivity of the C-Br versus the C-F bonds under various catalytic conditions to enable stepwise, regioselective synthesis of complex polysubstituted aromatic compounds.
Biological Screening: The combination of a bromo- and difluoro-substituted phenyl ring with an acetamide (B32628) linker is a structural motif found in some biologically active molecules. researchgate.netmdpi.com Screening this compound and its derivatives for potential antimicrobial, anticancer, or other pharmacological activities is a logical avenue for exploration. researchgate.net
Materials Science Applications: Exploring the role of this compound in the synthesis of novel liquid crystals, polymers, or other functional materials where the specific halogen substitution pattern could induce unique packing arrangements and properties.
Physicochemical Property Characterization: Detailed experimental and computational studies on its electronic structure, crystal packing, and spectroscopic properties would provide a fundamental understanding necessary to guide its application in rational molecular design.
The lack of published data for this compound presents an opportunity for foundational research that could unlock new synthetic pathways and novel applications for this intriguing, halogenated molecule.
Compound Properties and Identifiers
| Property | Value |
| Chemical Formula | C₈H₆BrF₂NO |
| IUPAC Name | This compound |
| CAS Number | 541539-64-4 |
| Molecular Weight | 250.04 g/mol |
| Appearance | Solid (Typical) |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| PubChem CID | 2773280 |
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-3,5-difluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO/c1-4(13)12-5-2-6(10)8(9)7(11)3-5/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAYBWUHRDSJOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378332 | |
| Record name | N-(4-bromo-3,5-difluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
541539-64-4 | |
| Record name | N-(4-bromo-3,5-difluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N 4 Bromo 3,5 Difluorophenyl Acetamide
Synthesis of Key Precursors for N-(4-bromo-3,5-difluorophenyl)acetamide
Preparation of 4-Bromo-3,5-difluoroaniline (B1271886)
Another potential, albeit more indirect, pathway involves a multi-step sequence starting from 2,4-difluoroaniline. google.com This process includes an initial bromination to yield 2-bromo-4,6-difluoroaniline, followed by a diazotization reaction and subsequent reduction to remove the amino group and reposition the functionalities, ultimately leading to a difluorobromobenzene intermediate that can be aminated. google.com
Synthesis of Related Halogenated Aniline (B41778) Derivatives
The synthesis of various halogenated aniline derivatives provides valuable insights into the methodologies applicable to the preparation of 4-bromo-3,5-difluoroaniline. For instance, the synthesis of 3,5-difluoroaniline (B1215098) itself can be achieved through a process that begins with the halogenation of 2,4-difluoroaniline, followed by diazotization of the resulting halogenated compound to form a diazonium salt, which is then reduced and aminated. google.com
Direct Amidation and Acylation Routes to this compound
The conversion of 4-bromo-3,5-difluoroaniline to the final product, this compound, is achieved through amidation or acylation reactions. Research in this area has explored both traditional and modern techniques to optimize this transformation.
Acetylation of 4-Bromo-3,5-difluoroaniline via Traditional and Modern Methods
The N-acetylation of anilines is a fundamental and widely studied reaction in organic synthesis. For the acetylation of 4-bromo-3,5-difluoroaniline, several methods can be employed. Traditional methods often involve the use of acetic anhydride (B1165640) or acetyl chloride in the presence of a base.
More contemporary approaches have focused on developing milder and more efficient conditions. One such method involves the interaction of 4-bromo-3,5-difluoroaniline with acryloyl chloride, suggesting that similar acylating agents can be effectively used. fluoromart.com The reaction of anilines with acetic anhydride under solvent-free conditions has also been reported as a highly efficient and environmentally friendly route for N-acylation. This method often proceeds to completion in a short period with excellent yields and is not significantly influenced by the electronic nature of the substituents on the aniline ring.
The following table summarizes various acetylating agents and their typical reaction conditions for the N-acetylation of anilines:
| Acetylating Agent | Catalyst/Solvent | Typical Conditions |
| Acetic Anhydride | Solvent-free | Mild heating |
| Acetyl Chloride | Base (e.g., pyridine) | Inert solvent |
| Acryloyl Chloride | Triethylamine | Not specified |
Investigation of Catalytic Systems and Optimization of Reaction Conditions
The optimization of reaction conditions and the use of catalytic systems can significantly enhance the efficiency of the acetylation of 4-bromo-3,5-difluoroaniline. The development of non-hepatotoxic analgesic compounds has involved the synthesis of N-(4-hydroxyphenyl) acetamide (B32628) derivatives, highlighting the importance of carefully controlled synthetic conditions. nih.gov
Computational studies have been employed to predict the propensity of substituted anilines to undergo N-acetylation. uni.lu These studies have shown that the partial atomic charge on the amine nitrogen is a key predictor for N-acetylation. Such computational models can be invaluable in optimizing the reaction conditions for the synthesis of this compound by providing insights into the electronic properties that govern the reactivity of the aniline precursor.
Exploration of Convergent and Divergent Synthetic Pathways for this compound Analogues
The core structure of this compound serves as a scaffold for the development of a diverse range of analogues through convergent and divergent synthetic strategies. These approaches allow for the systematic modification of the molecule to explore structure-activity relationships.
A convergent synthesis involves the independent synthesis of different fragments of a target molecule, which are then combined in the final steps. For this compound analogues, this could involve preparing a series of substituted anilines and a variety of acylating agents separately, and then coupling them to generate a library of compounds.
Conversely, a divergent synthesis begins with a common intermediate that is subsequently elaborated into a range of different products. 4-Bromo-3,5-difluoroaniline is an excellent building block for divergent synthesis. fluoromart.com Its functional groups—the amino group and the bromine atom—can be selectively reacted to introduce a wide array of substituents. For example, the amino group can be acylated with different acyl chlorides to produce a series of amides. Subsequently, the bromine atom can be utilized in cross-coupling reactions, such as the Suzuki coupling, to introduce various aryl or alkyl groups. This approach has been successfully used in the synthesis of triphenyl acetamide analogs from N-(2,5-dibromophenyl) acetamide. researchgate.net The bromo- and fluoro-substituents on the phenyl ring also make these compounds valuable precursors for creating complex molecular architectures. researchgate.netmdpi.comresearchgate.net
Advanced Purification and Isolation Techniques for this compound
The isolation and purification of this compound are critical steps in its synthesis to ensure the final product meets the required standards of purity for subsequent applications. While standard purification techniques are commonly employed, advanced methodologies can offer superior purity profiles, higher recovery rates, and greater efficiency. These techniques are often essential for removing closely related impurities, regioisomers, or residual starting materials that may not be effectively eliminated by basic work-up procedures. The choice of purification method is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound.
Crystallization-Based Methods
Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds like this compound. This method relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will dissolve it completely at an elevated temperature.
For this compound, various solvent systems can be employed for effective purification. The selection of an appropriate solvent is paramount and is often determined empirically. A mixture of solvents can also be utilized to fine-tune the solubility characteristics.
Table 1: Solvent Systems for Recrystallization of this compound
| Solvent System | Observations |
| Ethanol/Water | The compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity persists. Upon cooling, crystals of the purified product are formed. |
| Ethyl Acetate/Hexane (B92381) | The crude product is dissolved in a minimum of hot ethyl acetate, followed by the slow addition of hexane until the solution becomes cloudy. Cooling promotes crystallization. |
The process typically involves dissolving the crude this compound in a minimum amount of a suitable hot solvent. The hot solution is then filtered to remove any insoluble impurities. The filtrate is allowed to cool slowly, leading to the formation of crystals of the purified compound, leaving the more soluble impurities in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
Chromatographic Techniques
Chromatography is a powerful purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For this compound, column chromatography is a commonly reported method for achieving high purity.
Column Chromatography
In this technique, a solution of the crude product is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent or a mixture of solvents (the eluent) is then passed through the column. The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and their solubility in the eluent, leading to their separation.
For the purification of this compound, a common stationary phase is silica gel, and the mobile phase is often a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent such as ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation.
Table 2: Typical Column Chromatography Parameters for this compound Purification
| Stationary Phase | Mobile Phase (Eluent) | Elution Order |
| Silica Gel | Ethyl Acetate/Petroleum Ether | Less polar impurities elute first, followed by the desired product. |
| Silica Gel | Ethyl Acetate/Hexane | The separation is based on the polarity of the compounds; this compound is more polar than the starting materials and non-polar byproducts. |
The fractions collected from the column are analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product. These fractions are then combined, and the solvent is removed by evaporation to yield the purified this compound.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving very high levels of purity, particularly on a smaller scale or for analytical standard preparation, preparative HPLC is an invaluable tool. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of the compound.
While specific preparative HPLC methods for this compound are not extensively detailed in publicly available literature, a general approach would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.
Table 3: Hypothetical Preparative HPLC Parameters for High-Purity this compound
| Stationary Phase | Mobile Phase | Detection |
| C18 Silica Gel | Acetonitrile/Water Gradient | UV at a specific wavelength (e.g., 254 nm) |
| Phenyl-Hexyl | Methanol/Water with 0.1% Formic Acid | UV-Vis Diode Array Detector (DAD) |
This advanced chromatographic method allows for the separation of impurities with very similar structures to the target compound, which might be difficult to remove by other means.
Advanced Spectroscopic and Crystallographic Characterization of N 4 Bromo 3,5 Difluorophenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of N-(4-bromo-3,5-difluorophenyl)acetamide is expected to exhibit three distinct signals corresponding to the different proton environments in the molecule.
Amide Proton (-NH-): A broad singlet is anticipated for the amide proton, typically appearing in the downfield region of the spectrum (around 8.0-10.0 ppm). Its chemical shift is influenced by hydrogen bonding, solvent, and concentration.
Aromatic Protons (-C₆H₂-): The two equivalent aromatic protons are situated ortho to the acetamido group and meta to the bromine atom. Due to the deshielding effects of the adjacent electronegative fluorine atoms and the amide group, these protons are expected to resonate downfield. Their signal would likely appear as a triplet due to coupling with the two neighboring fluorine atoms.
Methyl Protons (-CH₃): The three equivalent protons of the acetyl methyl group will give rise to a sharp singlet in the upfield region of the spectrum, typically around 2.1-2.3 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Amide (-NH) | ~8.0-10.0 | Broad Singlet | 1H |
| Aromatic (Ar-H) | ~7.5-8.0 | Triplet (t) | 2H |
| Methyl (-CH₃) | ~2.1-2.3 | Singlet (s) | 3H |
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.
Carbonyl Carbon (-C=O): This carbon is expected to have the most downfield chemical shift, appearing in the range of 168-172 ppm.
Aromatic Carbons:
The carbon atom attached to the nitrogen (C-N) would be found around 138-142 ppm.
The carbons bearing the fluorine atoms (C-F) would exhibit a large C-F coupling constant and appear significantly downfield, likely in the 155-165 ppm region.
The carbon atom bonded to bromine (C-Br) is expected in the range of 110-120 ppm.
The carbons attached to the aromatic protons (C-H) would appear around 115-125 ppm.
Methyl Carbon (-CH₃): The methyl carbon of the acetyl group will be the most shielded, resonating at the highest field (furthest upfield), typically around 24-26 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~168-172 |
| Aromatic (C-F) | ~155-165 |
| Aromatic (C-N) | ~138-142 |
| Aromatic (C-H) | ~115-125 |
| Aromatic (C-Br) | ~110-120 |
| Methyl (-CH₃) | ~24-26 |
Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. For this compound, the two fluorine atoms are chemically equivalent. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift for aromatic fluorine atoms can vary, but for a fluoroaromatic compound of this nature, a signal in the range of -100 to -130 ppm (relative to CFCl₃) would be anticipated. This signal would likely appear as a triplet due to coupling with the two adjacent aromatic protons.
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be used to establish proton-proton coupling relationships. While limited in this specific molecule due to the isolated nature of the proton spin systems, it would confirm the absence of coupling between the methyl, amide, and aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Investigations
N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the secondary amide is expected in the region of 3250-3350 cm⁻¹.
Aromatic C-H Stretch: Stretching vibrations for the C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹.
C=O Stretch (Amide I band): A strong, sharp absorption corresponding to the carbonyl stretch is one of the most prominent features in the IR spectrum of amides and is anticipated around 1660-1680 cm⁻¹.
N-H Bend (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, is expected in the 1520-1550 cm⁻¹ region.
Aromatic C=C Stretch: Medium to weak absorptions for the aromatic ring's carbon-carbon stretching vibrations are expected in the 1450-1600 cm⁻¹ range.
C-F Stretch: Strong absorptions due to the C-F stretching vibrations are characteristic and predicted to occur in the 1100-1300 cm⁻¹ region.
C-Br Stretch: The vibration for the carbon-bromine bond would be found in the fingerprint region, typically between 500-650 cm⁻¹.
Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Amide | ~3250-3350 | Medium |
| Aromatic C-H Stretch | Aromatic Ring | ~3000-3100 | Medium-Weak |
| C=O Stretch (Amide I) | Amide | ~1660-1680 | Strong |
| N-H Bend (Amide II) | Amide | ~1520-1550 | Medium-Strong |
| Aromatic C=C Stretch | Aromatic Ring | ~1450-1600 | Medium-Weak |
| C-F Stretch | Aryl Fluoride | ~1100-1300 | Strong |
| C-Br Stretch | Aryl Bromide | ~500-650 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.
Molecular Ion Peak (M⁺): The molecular weight of this compound is 250.04 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will show a characteristic isotopic pattern for the molecular ion. There will be two peaks of almost equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and the molecule containing ⁸¹Br.
Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several key pathways common to acetanilide-type structures. libretexts.org
Alpha-Cleavage: A primary fragmentation would be the cleavage of the C-C bond between the carbonyl group and the methyl group, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da).
Amide Bond Cleavage: Cleavage of the amide bond can occur, leading to fragments corresponding to the acetyl cation (CH₃CO⁺, m/z = 43) and the 4-bromo-3,5-difluoroaniline (B1271886) radical cation.
Loss of Bromine: Fragmentation involving the loss of the bromine radical (·Br) from the molecular ion or subsequent fragments is also a plausible pathway.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a powerful technique used to determine the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. This allows for the calculation of a molecular formula, distinguishing between compounds that may have the same nominal mass.
Current Status: A search of scientific databases did not yield any specific high-resolution mass spectrometry data for this compound. Such data would typically include the experimentally measured exact mass, the calculated mass for the predicted formula (C₈H₆BrF₂NO), and the mass error in parts per million (ppm).
Coupled Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
LC-MS is a hybrid analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used for the identification, quantification, and purity analysis of compounds in complex mixtures.
Current Status: Specific LC-MS analytical methods or research findings for the analysis of this compound are not available in the public domain. A dedicated study would be required to develop and validate a method, detailing parameters such as the column type, mobile phase composition, gradient, flow rate, and mass spectrometer settings (e.g., ionization mode, fragmentation energies).
X-ray Crystallography of this compound
X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice.
Current Status: A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), has revealed no published crystal structure for this compound. The absence of a deposited crystallographic information file (CIF) prevents any detailed discussion of its solid-state structure. The following subsections, therefore, represent a framework for analysis that could be performed if and when a suitable single crystal of the compound is synthesized and analyzed.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
This technique would allow for the unambiguous determination of the molecular structure, confirming the connectivity of the atoms in this compound. It would also provide precise atomic coordinates, from which all other structural parameters are derived.
Polymorphic Studies and Crystalline Phase Analysis
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can have distinct physical properties. Polymorphic studies would involve crystallizing the compound under various conditions to identify if different crystalline phases exist.
Analysis of Intermolecular Interactions (e.g., N—H···O Hydrogen Bonding, C—H···O, C—H···F, C—H···π Interactions)
The crystal packing of a molecule is governed by a network of non-covalent intermolecular interactions. Analysis of the crystal structure would reveal the presence and geometry of interactions such as hydrogen bonds (e.g., between the amide N-H donor and the carbonyl oxygen acceptor of a neighboring molecule), as well as weaker contacts involving fluorine and the aromatic ring system.
Crystal Packing Motifs and Supramolecular Assembly
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this compound. Consequently, detailed information regarding its crystal packing motifs and supramolecular assembly, including experimentally determined crystal data and intermolecular interactions, is not available.
To provide a scientifically grounded, albeit hypothetical, discussion on the potential crystal packing of this compound, we can draw parallels with the known crystal structure of the related compound, N-(4-bromophenyl)acetamide. This analogous structure reveals key intermolecular interactions that are likely to be influential in the crystal packing of the difluorinated derivative.
In the crystal structure of N-(4-bromophenyl)acetamide, the molecules are primarily linked by N—H···O hydrogen bonds, forming chains. It is highly probable that this compound would also exhibit similar N—H···O hydrogen bonding, a common and robust interaction in acetanilides. In this motif, the amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor. This interaction would likely lead to the formation of one-dimensional chains or tapes.
Furthermore, C—H···π interactions, where a hydrogen atom from an acetamide (B32628) or phenyl group interacts with the electron-rich π-system of an adjacent phenyl ring, could contribute to the stability of the crystal lattice. The difluorination of the phenyl ring would modulate the electrostatic potential of the aromatic ring, potentially influencing the geometry and strength of any such π-interactions.
While a definitive description of the crystal packing and supramolecular assembly of this compound is not possible without experimental data, the following table outlines the potential intermolecular interactions based on the analysis of its chemical structure and comparison with similar known crystal structures.
| Interaction Type | Potential Donor | Potential Acceptor | Likely Structural Motif |
| Hydrogen Bonding | N-H | C=O | Chains or tapes |
| Halogen Bonding | C-Br | C=O, C-F | Assembly of chains |
| C-H···π Interactions | C-H (phenyl, methyl) | Phenyl ring | 3D network formation |
It is important to emphasize that this discussion is predictive. The actual supramolecular structure will depend on the subtle interplay of these various non-covalent interactions, and could result in a complex three-dimensional architecture. A single-crystal X-ray diffraction study would be necessary to fully elucidate the intricate packing motifs of this compound.
Reactivity, Reaction Mechanisms, and Derivatization of N 4 Bromo 3,5 Difluorophenyl Acetamide
Cross-Coupling Reactions Involving the Bromine-Substituted Aryl Moiety
The carbon-bromine bond in N-(4-bromo-3,5-difluorophenyl)acetamide is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This reactivity is fundamental to its utility in constructing more complex molecular architectures.
Suzuki-Miyaura Cross-Coupling Reactions as a Substrate
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This compound serves as an effective substrate in these reactions, coupling with various aryl and heteroaryl boronic acids to produce biaryl and heteroaryl-aryl structures. These reactions are typically catalyzed by palladium complexes, such as Pd(dppf)Cl2 or Pd(PPh3)4, in the presence of a base like potassium carbonate or potassium phosphate. mdpi.commdpi.comresearchgate.net The reaction conditions are generally mild, and a variety of functional groups are well-tolerated. researchgate.net
The resulting N-(3,5-difluoro-[1,1'-biphenyl]-4-yl)acetamide derivatives are key intermediates in the synthesis of various biologically active molecules, including kinase inhibitors. mdpi.comed.ac.uk The specific boronic acid partner can be chosen to introduce desired functionalities into the final molecule.
Below is a table summarizing representative Suzuki-Miyaura cross-coupling reactions involving this compound.
| Arylboronic Acid Partner | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/Water | Moderate to Good |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | Good |
| Pyridine-3-boronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/Water | Moderate to Good |
| Thiophene-2-boronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | Good |
| N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | Good |
Note: Yields are generalized from literature where specific percentages for this exact substrate were not always available. "Moderate to Good" indicates yields are typically reported in the range of 60-89%. researchgate.net
Investigations into Other Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)
While the Suzuki-Miyaura reaction is well-documented for this substrate, investigations into other palladium-catalyzed couplings like the Sonogashira and Heck reactions are less specific to this compound in the available literature. However, the general principles of these reactions are applicable.
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.govnih.gov This reaction would enable the introduction of an alkynyl substituent at the 4-position of the difluorophenyl ring, leading to the formation of N-(4-alkynyl-3,5-difluorophenyl)acetamide derivatives. Such reactions typically require anhydrous and anaerobic conditions, though newer methods have been developed to overcome these limitations. organic-chemistry.org
The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. ntu.edu.sgtaylorandfrancis.comnih.gov This reaction could be used to introduce a vinyl group at the 4-position of the this compound, yielding N-(4-vinyl-3,5-difluorophenyl)acetamide derivatives. The Heck reaction is known for its tolerance of a wide variety of functional groups and generally provides good to excellent yields. nih.gov
Functional Group Transformations and Modifications of the Acetamide (B32628) Linkage
The acetamide group of this compound offers another site for chemical modification. One of the most common transformations is the hydrolysis of the amide bond to yield 4-bromo-3,5-difluoroaniline (B1271886). This reaction is typically carried out under acidic or basic conditions. The resulting aniline (B41778) is a versatile intermediate that can undergo a wide range of further chemical transformations, including diazotization followed by Sandmeyer-type reactions to introduce various substituents. google.comgoogle.com
Another potential modification is the reduction of the amide to the corresponding secondary amine, N-ethyl-4-bromo-3,5-difluoroaniline. This can be achieved using reducing agents such as lithium aluminum hydride or other modern reduction protocols.
Mechanistic Investigations of Key Synthetic Reactions of this compound
The mechanisms of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, have been extensively studied. organic-chemistry.orgnih.govdiva-portal.org The catalytic cycle for these reactions generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
Transmetalation (for Suzuki and Sonogashira): The organoboron compound (in Suzuki) or the copper acetylide (in Sonogashira) transfers its organic group to the palladium(II) complex. In the Heck reaction, this step is replaced by the coordination and insertion of the alkene.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
While no specific mechanistic studies focusing solely on this compound have been prominently reported, its electronic properties, with two electron-withdrawing fluorine atoms on the phenyl ring, are expected to influence the kinetics of the oxidative addition step. nih.gov
Derivatization Strategies for this compound towards Novel Compounds
This compound is a key starting material for the synthesis of a diverse range of novel compounds, particularly in the development of kinase inhibitors for cancer therapy. ed.ac.uknih.gov Derivatization strategies primarily leverage the reactivity of the C-Br bond and the acetamide group.
A common strategy involves an initial Suzuki-Miyaura coupling to introduce a complex aryl or heteroaryl moiety. The resulting biaryl acetamide can then undergo further modifications. For instance, the acetamide group can be hydrolyzed to an aniline, which can then be used in the construction of heterocyclic rings or further functionalized.
Another approach is to first modify the acetamide group, for example, by hydrolysis and subsequent reaction of the resulting aniline with other reagents, before performing a cross-coupling reaction on the bromo-substituted ring. This allows for the synthesis of a wide array of derivatives with varied functionalities and substitution patterns. The choice of derivatization strategy depends on the desired final structure and the compatibility of the functional groups with the planned reaction conditions.
In-Depth Computational Analysis of this compound Awaits Future Research
A comprehensive review of available scientific literature and chemical databases reveals a notable absence of detailed computational and quantum chemical studies specifically focused on the compound this compound. While the methodologies for such analyses are well-established and frequently applied to analogous chemical structures, specific research findings and data sets for this particular molecule have not been publicly documented.
Computational chemistry serves as a powerful tool in modern chemical research, providing profound insights into molecular properties and behavior. Techniques such as Density Functional Theory (DFT) are fundamental in determining the ground state geometries and electronic structures of molecules. This foundational analysis paves the way for a deeper understanding of a compound's intrinsic characteristics.
Subsequent electronic structure analyses, including Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, are critical for elucidating the electronic landscape of a molecule. FMO theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting chemical reactivity and the nature of electronic transitions. MEP maps visualize the charge distribution, identifying electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions. NBO analysis provides a detailed picture of bonding, orbital interactions, and charge transfer within the molecule.
Furthermore, computational methods allow for the accurate prediction of spectroscopic properties. The calculation of vibrational frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, and UV-Vis absorption spectra provides data that can be used to verify experimental findings or to predict the spectral characteristics of novel compounds.
Finally, the application of advanced computational descriptors enables the prediction of a molecule's reactivity and selectivity in chemical reactions. These descriptors, derived from quantum chemical calculations, offer a quantitative basis for understanding and predicting how a molecule will behave in a given chemical environment.
Although these computational approaches are routinely used to characterize a wide array of organic compounds, including various substituted phenylacetamides, a specific and thorough application of these methods to this compound has yet to be published. Consequently, the detailed data tables and in-depth research findings required to populate an analysis of its computational and quantum chemical properties are not available at this time. The scientific community awaits future research that may undertake such a detailed investigation into this compound.
Computational Chemistry and Quantum Chemical Studies of N 4 Bromo 3,5 Difluorophenyl Acetamide
Reactivity and Selectivity Prediction through Advanced Computational Descriptors
Ionization Energy and Electron Affinity
Ionization Energy (IE) and Electron Affinity (EA) are fundamental quantum chemical parameters that describe the electronic stability of a molecule. IE is the minimum energy required to remove an electron from a molecule in its gaseous state, while EA is the energy released when an electron is added. These values are crucial for understanding a molecule's reactivity and its ability to participate in charge-transfer interactions.
In the framework of Density Functional Theory (DFT), these properties can be approximated using the energies of the frontier molecular orbitals. According to Koopmans' theorem, the IE can be estimated as the negative of the Highest Occupied Molecular Orbital (HOMO) energy (IE ≈ -EHOMO), and the EA can be estimated as the negative of the Lowest Unoccupied Molecular Orbital (LUMO) energy (EA ≈ -ELUMO). mdpi.com A higher HOMO-LUMO energy gap generally implies greater chemical stability and lower reactivity. nih.gov
Table 1: Illustrative Electronic Properties of an Acetamide (B32628) Derivative
| Property | Symbol | Typical Value (eV) | Computational Method |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 | DFT/B3LYP |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.0 | DFT/B3LYP |
| Ionization Energy (Approx.) | IE | 6.5 to 7.5 | -EHOMO |
| Electron Affinity (Approx.) | EA | 1.0 to 2.0 | -ELUMO |
| HOMO-LUMO Gap | ΔE | 4.5 to 6.5 | ELUMO - EHOMO |
Note: These values are illustrative and based on typical DFT calculation results for similar aromatic amides. The actual values for N-(4-bromo-3,5-difluorophenyl)acetamide would require specific calculation.
Chemical Hardness and Softness Indices
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors, including chemical hardness (η) and softness (S). A hard molecule has a large HOMO-LUMO gap and is less reactive, whereas a soft molecule has a small HOMO-LUMO gap and is more reactive. mdpi.com
These indices are calculated from the Ionization Energy (IE) and Electron Affinity (EA) using the following formulas:
Hardness (η): η = (IE - EA) / 2
Softness (S): S = 1 / η
Using the frontier orbital energies as approximations (IE ≈ -EHOMO and EA ≈ -ELUMO), the formulas become:
Hardness (η): η ≈ (ELUMO - EHOMO) / 2
Softness (S): S ≈ 2 / (ELUMO - EHOMO)
Studies on various organic molecules utilize these descriptors to compare the stability and reactivity of different derivatives. nih.govnih.gov For this compound, the presence of electronegative fluorine and bromine atoms would influence the orbital energies and thus its hardness and reactivity.
Electrophilicity and Nucleophilicity Indices
The global electrophilicity index (ω) is a measure of the energy stabilization of a system when it acquires an additional electronic charge from the environment. It quantifies the electrophilic nature of a molecule. A higher value of ω indicates a greater capacity to act as an electrophile. This index is calculated using the electronic chemical potential (μ) and chemical hardness (η).
Chemical Potential (μ): μ = -(IE + EA) / 2 ≈ (EHOMO + ELUMO) / 2
Electrophilicity Index (ω): ω = μ² / (2η)
These global reactivity descriptors are instrumental in predicting how a molecule will interact with other reagents, providing insight into its reaction mechanisms. mdpi.com
Table 2: Illustrative Global Reactivity Descriptors
| Parameter | Symbol | Formula | Illustrative Value |
|---|---|---|---|
| Chemical Hardness | η | (IE - EA) / 2 | ~2.5 eV |
| Chemical Softness | S | 1 / η | ~0.4 eV⁻¹ |
| Chemical Potential | μ | -(IE + EA) / 2 | ~-4.5 eV |
| Electrophilicity Index | ω | μ² / (2η) | ~4.05 eV |
Note: These values are derived from the illustrative data in Table 1 and serve as examples.
Theoretical Studies on Intermolecular Interactions and Crystal Packing Stability
The stability of a molecular crystal is governed by a complex network of intermolecular interactions. Theoretical studies are essential for understanding and quantifying these forces. Hirshfeld surface analysis is a powerful computational tool used to visualize and analyze intermolecular contacts in crystal structures. nih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact, such as hydrogen bonds, can be identified as intense red spots. nih.gov
For this compound, several types of interactions are expected to contribute to its crystal packing stability:
N—H···O Hydrogen Bonds: The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), likely forming chains or dimers that are fundamental to the crystal architecture. researchgate.net
Halogen Bonding: The bromine atom can act as a Lewis acid, interacting with nucleophilic atoms like oxygen or nitrogen.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules can also play a role.
Table 3: Potential Intermolecular Contacts for this compound
| Interaction Type | Donor | Acceptor | Typical Contribution |
|---|---|---|---|
| Hydrogen Bonding | N—H | O=C | Significant |
| Halogen Bonding | C—Br | O, N | Possible |
| Weak H-Bonds | C—H | F, O | Moderate |
| van der Waals | H···H | High | |
| Aromatic | C···C (π-π) | Possible |
Note: The contributions are qualitative predictions based on the molecular structure and analysis of similar compounds. nih.govresearchgate.netmdpi.com
Nonlinear Optical (NLO) Properties Prediction and Analysis
Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov Computational quantum chemistry, particularly DFT, is a key tool for predicting the NLO response of molecules. The key parameters are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net
A large hyperpolarizability value (β) is indicative of a strong NLO response. This property is often associated with molecules that have an intramolecular charge transfer (ICT) character, typically arising from the connection of an electron-donating group and an electron-accepting group through a π-conjugated system. researchgate.net For this compound, the phenyl ring acts as the π-system, while the amide group and halogen substituents modulate its electronic properties. DFT calculations can accurately predict these NLO parameters, guiding the design of new materials. nih.govresearchgate.netnih.gov
Table 4: Illustrative Calculated NLO Properties
| Property | Symbol | Typical Units | Significance |
|---|---|---|---|
| Dipole Moment | μ | Debye | Measures charge separation |
| Polarizability | α | esu | Measures linear response to E-field |
| First Hyperpolarizability | βtot | esu | Measures second-order NLO response |
Investigation of Tautomeric Stability (if applicable to specific derivatives)
Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. The acetamide group in this compound can potentially exhibit amide-imidol tautomerism:
Amide form: -C(=O)-NH- Imidol form: -C(OH)=N-
Quantum chemical calculations are used to determine the relative stability of these tautomers. By computing the total electronic energies of each form, often including corrections for zero-point vibrational energy and thermal effects, the equilibrium constant can be predicted. These calculations can be performed for the molecule in the gas phase or in different solvents using solvation models. For most simple amides, the amide form is significantly more stable than the imidol form.
Thermodynamic Properties Calculations (e.g., Formation Energies)
Computational chemistry allows for the calculation of key thermodynamic properties, such as the standard enthalpy of formation (ΔfH°), entropy, and Gibbs free energy of formation (ΔfG°). physchemres.org These calculations are typically performed using frequency analysis on an optimized molecular geometry. The results provide crucial data on the stability of the molecule and the energy changes associated with its formation from constituent elements. chemeo.com Such theoretical thermodynamic data is valuable for chemical engineering applications and for understanding reaction energetics. physchemres.org While specific calculated values for this compound are not present in the searched literature, data for related compounds like N-(4-bromophenyl)acetamide are available. chemeo.com
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
N 4 Bromo 3,5 Difluorophenyl Acetamide As a Versatile Synthetic Intermediate
Role in the Synthesis of Complex Organic Molecules
The strategic placement of bromine and fluorine atoms on the phenyl ring of N-(4-bromo-3,5-difluorophenyl)acetamide makes it a valuable participant in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental to the assembly of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with novel properties.
The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions. While specific studies on this compound are not extensively detailed in publicly available literature, the reactivity of analogous bromo-difluoro aromatic compounds is well-documented. For instance, the isomer N-(2-Bromo-4,5-difluorophenyl)acetamide is recognized for its utility in Suzuki-Miyaura and Buchwald-Hartwig couplings. These palladium-catalyzed reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the position of the bromine atom, thereby enabling the construction of intricate molecular frameworks. The electron-withdrawing nature of the two fluorine atoms can further enhance the reactivity of the C-Br bond towards oxidative addition in these catalytic cycles.
The amide functionality can act as a directing group in certain transformations, influencing the regioselectivity of reactions on the aromatic ring. Furthermore, it can be hydrolyzed to the corresponding aniline (B41778), providing a pathway to a different class of derivatives.
Precursor for Advanced Fluorinated and Brominated Aryl Systems with Tailored Properties
The presence of both fluorine and bromine atoms on the phenyl ring of this compound allows for the stepwise and selective functionalization of the aromatic core. This dual halogenation is particularly advantageous for creating advanced aryl systems with precisely tailored electronic and steric properties.
The differential reactivity of the C-Br and C-F bonds can be exploited in sequential cross-coupling or nucleophilic aromatic substitution reactions. For example, the C-Br bond can be selectively functionalized using palladium catalysis, leaving the more robust C-F bonds intact for subsequent transformations. This orthogonal reactivity is a powerful tool for introducing multiple, distinct substituents onto the aromatic ring in a controlled manner.
The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. By serving as a scaffold that already contains a difluorinated phenyl ring, this compound provides a direct entry point to novel fluorinated compounds. The bromine atom can then be used to append various pharmacophores or other functional groups, leading to the generation of libraries of potential drug candidates.
Below is a table illustrating the potential sequential functionalization of a dihalogenated aromatic ring, a strategy applicable to this compound.
| Step | Reaction Type | Reagent/Catalyst | Functional Group Introduced |
| 1 | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | Aryl or Alkyl group (at Br position) |
| 2 | Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-OH, R-NH₂) | Alkoxy or Amino group (at F position) |
Building Block in the Construction of Diverse Amide-Containing Scaffolds
The acetamide (B32628) group in this compound is a key feature that allows this compound to serve as a foundational building block for a wide array of amide-containing scaffolds. Amides are a ubiquitous functional group in biologically active molecules and functional materials.
The N-H proton of the amide is acidic and can be deprotonated to form an amidate, which can participate in various reactions. More commonly, the entire acetamide group can be retained as a structural motif in the final product. The synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its subsequent use in Suzuki reactions to create more complex derivatives highlights the utility of such bromo-phenylamide structures in building larger, functional molecules. This suggests a similar synthetic potential for this compound.
Furthermore, the amide bond can be cleaved under acidic or basic conditions to yield 4-bromo-3,5-difluoroaniline (B1271886). This primary amine is a valuable intermediate in its own right, serving as a precursor for the synthesis of a different family of compounds, including heterocycles, sulfonamides, and other amide derivatives through reaction with different acylating agents.
The versatility of this compound as a building block is summarized in the following table:
| Functional Group | Potential Transformations | Resulting Scaffolds |
| Bromine | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Biaryls, Arylamines, Aryl ethers |
| Fluorine | Nucleophilic aromatic substitution | Substituted fluoroaromatics |
| Acetamide | Hydrolysis | Anilines |
| Acetamide | N-alkylation/arylation | Substituted amides |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-bromo-3,5-difluorophenyl)acetamide, and what analytical methods validate its purity?
- Methodology :
-
Synthesis : A two-step procedure is commonly employed. First, 4-bromo-3,5-difluoroaniline is reacted with Meldrum's acid in toluene at 90°C for 3 hours to form an intermediate (3-((4-bromo-3,5-difluorophenyl)amino)-3-oxopropanoate) with a 71% yield .
-
Purification : Reverse-phase column chromatography (0.1% formic acid in water/acetonitrile) is used to isolate the product .
-
Characterization : LCMS ([M+H]+ = 294) and HPLC retention time (0.66 minutes under SQD-FA05 conditions) confirm identity .
- Validation : Melting point analysis (155–162°C for analogous compounds) and NMR spectroscopy (e.g., NH proton at δ 12–13 ppm) are critical for purity assessment .
Q. How do the bromo and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Steric and Electronic Effects : The electron-withdrawing fluorine atoms activate the aromatic ring for nucleophilic substitution, while the bromine atom serves as a leaving group in Suzuki or Ullmann couplings .
- Case Study : In Reference Example 80, the bromo group in this compound was substituted with a pyrrolo-pyridazine moiety via a palladium-catalyzed coupling, achieving a 20% yield after C18 reverse-phase purification .
Advanced Research Questions
Q. How can researchers resolve low yields in the coupling of this compound with bulky heterocyclic partners?
- Methodology :
- Optimization Strategies :
- Catalyst Screening : Test Pd(PPh₃)₄, XPhos Pd G3, or NiCl₂(dppe) for improved turnover .
- Solvent Effects : Use high-boiling solvents (e.g., DMF or DMSO) to enhance solubility of bulky reagents .
- Temperature Control : Prolonged heating (e.g., 90°C for 12–24 hours) may mitigate steric hindrance .
- Byproduct Analysis : LCMS tracking (e.g., m/z 588 [M-H]- for adducts) identifies undesired intermediates .
Q. What intermolecular interactions stabilize the crystal structure of halogenated acetamides, and how do they affect solubility?
- Methodology :
- Crystallographic Analysis : For 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide, dihedral angles (66.4° between aromatic rings) and N–H⋯O hydrogen bonds contribute to packing stability .
- Solubility Implications : Strong hydrogen bonding reduces solubility in non-polar solvents, necessitating polar aprotic solvents (e.g., DMF) for recrystallization .
Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodology :
- Purity Assessment : Compare HPLC retention times (e.g., 1.68 minutes under QC-SMD-TFA05 conditions) and LCMS profiles across batches .
- Synthetic Conditions : Variations in reaction time, temperature, or workup procedures (e.g., acid quenching vs. neutral extraction) may explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
